molecular formula C10H7N3OS B8446040 4-Methoxy[1]benzothieno[3,2-d][1,2,3]triazine CAS No. 58374-97-3

4-Methoxy[1]benzothieno[3,2-d][1,2,3]triazine

Cat. No. B8446040
CAS RN: 58374-97-3
M. Wt: 217.25 g/mol
InChI Key: PPPDYGHHZCOCOY-UHFFFAOYSA-N
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Patent
US04018768

Procedure details

A 2.2 g. portion of the product of Example 1 was stirred at reflux temperature in 100 ml. of methanol with 0.7 g. of sodium methoxide for one hour. When the reaction mixture was cooled, the product, 1.9 g. of 4-methoxy[1]-benzothieno[3,2-d]-v-triazine, m.p. 165°-167° C., crystallized and needed no further purification.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[S:10][C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[C:4]=2[N:5]=[N:6][N:7]=1.[CH3:15][O-:16].[Na+]>CO>[CH3:15][O:16][C:2]1[C:3]2[S:10][C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[C:4]=2[N:5]=[N:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=NN1)C1=C(S2)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature in 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
of 4-methoxy[1]-benzothieno[3,2-d]-v-triazine, m.p. 165°-167° C., crystallized
CUSTOM
Type
CUSTOM
Details
no further purification

Outcomes

Product
Name
Type
Smiles
COC=1C2=C(N=NN1)C1=C(S2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.